Cucurbitacin P

Descripción general

Descripción

Synthesis Analysis

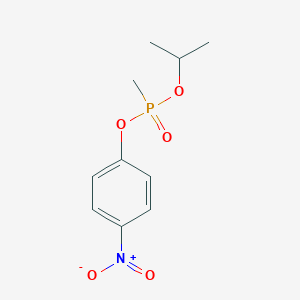

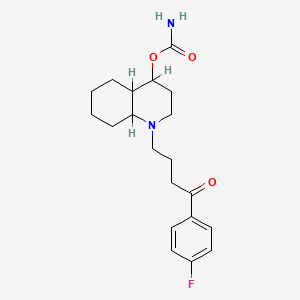

Cucurbitacin synthesis begins with the cyclization of 2,3-oxidosqualene to cucurbitadienol by oxidosqualene cyclase (OSC), and further metabolizations occur by subsequent hydroxylation, acetylation, and glucosylation steps . Despite the natural abundance of cucurbitacins in different natural species, their obtaining and isolation is limited, as a result, an increase in their chemical synthesis has been developed by researchers .Molecular Structure Analysis

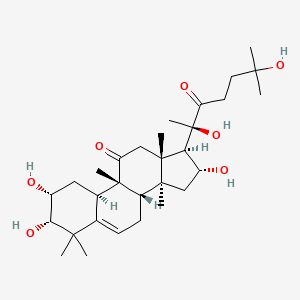

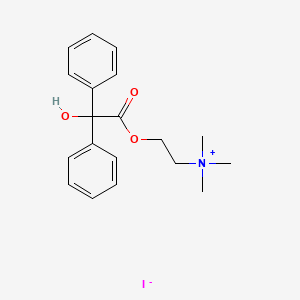

Cucurbitacins are cucurbitane-type tetracyclic triterpenoid saponins with 30 carbons atoms on their basic skeleton . The molecular docking analysis showed that cucurbitacins bind to target proteins .Chemical Reactions Analysis

Some of the typical metabolic reactions of biotransformation of cucurbitacins involve phase I reactions, such as hydrolysis, oxidation, dehydration, and demethylation, and phase II reactions, such as glucuronide binding .Aplicaciones Científicas De Investigación

Anticancer Activity in Laryngeal Squamous Cell Carcinoma : Cucurbitacin B, a compound related to Cucurbitacin P, has been shown to inhibit the growth of laryngeal squamous cell carcinoma. This inhibition is achieved through cell cycle arrest and apoptosis induction, potentially due to the suppression of STAT3 phosphorylation, suggesting a clinical application for treating laryngeal cancer (Liu et al., 2008).

Potential Use in Lung Cancer Therapy : Cucurbitacins, including Cucurbitacin P, have been extensively studied for their tumor-killing activities and are proposed for use as potential chemotherapy agents in lung cancer treatment. Their mechanisms include modulation of various molecular signaling pathways, indicating their potential as novel treatment options for lung cancer (Liu et al., 2021).

Role in G2/M Cell Cycle Arrest in Lung Cancer : Research has shown that Cucurbitacin B can cause G2/M phase arrest in lung adenocarcinoma cells. This is mediated by DNA damage induction and increased intracellular reactive oxygen species, leading to cell cycle arrest through specific signaling pathways (Guo et al., 2014).

Impact on Obesity and Metabolic Syndrome : Cucurbitacin E, another related compound, has been found to reduce symptoms of metabolic syndrome in mice, including obesity and insulin resistance, by modulating the JAK-STAT5 signaling pathway in visceral fat tissue. This suggests potential therapeutic applications beyond cancer treatment (Murtaza et al., 2017).

Anti-Inflammatory Properties : Cucurbitacin IIb has shown significant anti-inflammatory activity by modulating cellular behaviors and signaling pathways in mouse lymphocytes, potentially leading to the suppression of the adaptive immune response (Wang et al., 2014).

Systematic Review on Anticancer Activity : A comprehensive review of cucurbitacins, including Cucurbitacin P, highlights their strong anticancer activity through mechanisms like antiproliferation, apoptosis induction, and inhibition of key cancer-related signaling pathways. This makes cucurbitacins promising candidates for anticancer drug development (Cai et al., 2015).

Safety And Hazards

While the specific safety and hazards of Cucurbitacin P are not mentioned in the retrieved sources, it’s important to note that natural compounds like cucurbitacins should be used with caution. Safety data for similar compounds suggest avoiding dust formation, breathing vapors, mist, or gas, and ensuring adequate ventilation .

Direcciones Futuras

There are several studies, both in vitro and in vivo, reporting the important anticancer/chemopreventive potential of cucurbitacins; hence a comprehensive review on this topic is recommended for future clinical research . The proposition of an alternate antiviral candidate that is cost-effective and efficient relative to existing formulations is the main objective of ongoing work .

Propiedades

IUPAC Name |

(2R,3S,8S,9R,10R,13R,14S,16R,17R)-17-[(2R)-2,6-dihydroxy-6-methyl-3-oxoheptan-2-yl]-2,3,16-trihydroxy-4,4,9,13,14-pentamethyl-1,2,3,7,8,10,12,15,16,17-decahydrocyclopenta[a]phenanthren-11-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H48O7/c1-25(2,36)12-11-21(33)30(8,37)23-19(32)14-27(5)20-10-9-16-17(13-18(31)24(35)26(16,3)4)29(20,7)22(34)15-28(23,27)6/h9,17-20,23-24,31-32,35-37H,10-15H2,1-8H3/t17-,18-,19-,20+,23+,24-,27+,28-,29+,30+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVBWBGOEAVGFTN-SYJGCRHZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(C(CC2C1=CCC3C2(C(=O)CC4(C3(CC(C4C(C)(C(=O)CCC(C)(C)O)O)O)C)C)C)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12C[C@H]([C@@H]([C@]1(CC(=O)[C@@]3([C@H]2CC=C4[C@H]3C[C@H]([C@H](C4(C)C)O)O)C)C)[C@](C)(C(=O)CCC(C)(C)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H48O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30331637 | |

| Record name | CUCURBITACIN P | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30331637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

520.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cucurbitacin P | |

CAS RN |

25383-26-0 | |

| Record name | Cucurbitacin P | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25383-26-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | CUCURBITACIN P | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30331637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,8,9-Trioxa-5-aza-1-silabicyclo[3.3.3]undecane, 1-ethoxy-](/img/structure/B1217619.png)